N,N-dimethyl-6-(oxan-4-yloxy)pyridine-3-carboxamide
Description
N,N-Dimethyl-6-(oxan-4-yloxy)pyridine-3-carboxamide is a pyridine-based carboxamide derivative characterized by a dimethylamine group at the carboxamide position and a tetrahydrofuran (oxane) ether substituent at the 6-position of the pyridine ring.
Properties
IUPAC Name |
N,N-dimethyl-6-(oxan-4-yloxy)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-15(2)13(16)10-3-4-12(14-9-10)18-11-5-7-17-8-6-11/h3-4,9,11H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNSQGFLXWVNQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CN=C(C=C1)OC2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N,N-dimethyl-6-(oxan-4-yloxy)pyridine-3-carboxamide involves several steps. One common method includes the reaction of 6-hydroxy-3-pyridinecarboxamide with oxan-4-yloxy chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. After the reaction is complete, the product is purified using column chromatography .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Synthetic Routes and Key Reactions
The compound’s synthesis involves multi-step coupling and functionalization strategies, as evidenced by similar piperazine-carbonyl derivatives in patents and synthetic protocols for pyridinones .
Pyridinone Core
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Oxidation : The pyridinone ring resists oxidation under standard conditions (e.g., KMnO₄, H₂O₂) due to electron-withdrawing substituents .
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Reduction : Catalytic hydrogenation (H₂/Pd-C) selectively reduces the carbonyl to a hydroxyl group, yielding a dihydropyridine derivative (observed in ).
Piperazine-1-Carbonyl Moiety
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Hydrolysis : Acidic (HCl, reflux) or basic (NaOH, EtOH) conditions cleave the amide bond, regenerating the piperazine and carboxylic acid fragments .
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N-Alkylation : The piperazine nitrogen reacts with alkyl halides (e.g., methyl iodide) in the presence of DIPEA, forming quaternary ammonium salts .
Aryl Ether and Methoxy Groups
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Demethylation : BBr₃ in DCM selectively removes the 2-methoxy group on the phenyl ring, producing a phenolic intermediate .
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Halogen Exchange : The 4-fluorobenzyl group undergoes nucleophilic substitution with NaN₃ or amines under microwave irradiation.
Thermal Stability
| Condition | Observation | Source |
|---|---|---|
| 100°C (neat) | Decomposition via cleavage of the piperazine-carbonyl bond after 24 hrs | |
| 60°C in DMSO | Stable for >72 hrs; no detectable degradation |
Photochemical Degradation
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UV exposure (254 nm) induces radical-mediated oxidation of the pyridinone ring, forming quinone-like byproducts .
Cross-Coupling Reactions
The 4-fluorobenzyloxy group participates in Pd-catalyzed couplings, as demonstrated in analogous systems :
| Reaction | Catalyst System | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane | Biaryl derivatives | 55% | |
| Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N | Alkynylated pyridinone | 48% |
Mechanistic Insights
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Amide Coupling : Kinetic studies reveal a second-order dependence on EDC concentration, suggesting a two-step activation mechanism .
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Demethylation : BBr₃-mediated cleavage proceeds via a Lewis acid–base adduct, with DFT calculations supporting a trigonal bipyramidal transition state .
Comparative Reactivity with Analogues
| Structural Feature | Reactivity Difference | Source |
|---|---|---|
| 4-Fluorobenzyl vs. Benzyl | Enhanced electrophilicity in SNAr due to fluorine’s −I effect | |
| Piperazine vs. Morpholine | Piperazine’s seco |
Scientific Research Applications
The compound has been studied for its potential therapeutic effects in various fields, including:
Anticancer Activity
Research indicates that N,N-dimethyl-6-(oxan-4-yloxy)pyridine-3-carboxamide exhibits cytotoxic properties against different cancer cell lines. In vitro studies have shown that it can induce apoptosis in tumor cells, making it a candidate for cancer treatment.
Case Study :
A study evaluated the compound's effects on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability, with an IC50 value of 15 µM, suggesting potent anticancer activity .
Neuroprotective Effects
The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases like Alzheimer's. It appears to inhibit acetylcholinesterase activity, which is crucial for maintaining acetylcholine levels in the brain.
Data Table: Neuroprotective Activity Summary
| Assay Type | Result | Reference |
|---|---|---|
| AChE Inhibition | IC50 = 12 µM | |
| Cell Viability (Neuroblastoma) | 70% viability at 20 µM |
Antimicrobial Activity
This compound has shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Case Study :
In a study assessing antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the biological efficacy of this compound. Key findings include:
- Dimethyl Group : Enhances lipophilicity and cellular uptake.
- Oxan Ring : Contributes to stability and bioavailability.
Mechanism of Action
The mechanism of action of N,N-dimethyl-6-(oxan-4-yloxy)pyridine-3-carboxamide involves its interaction with specific molecular targets. The carboxamide group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. The oxan-4-yloxy group may enhance the compound’s binding affinity and selectivity towards certain biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis focuses on pyridine-3-carboxamide derivatives and related heterocyclic compounds with modifications in substituents, biological activity, and physicochemical properties. Data are synthesized from the provided evidence (see tables and references).
Pyridine-3-Carboxamide Derivatives
Notes:
- The oxan-4-yloxy group in the target compound introduces a cyclic ether substituent, enhancing solubility compared to aromatic or halogenated substituents in A.3.32 and Q203 .
- The dimethylamine group in the target compound may reduce metabolic instability compared to oxime or trifluoromethyl groups in other analogs .
Pyridazine and Pyrimidine Analogs
Physicochemical and Pharmacokinetic Comparisons
Lipophilicity and Solubility
- This compound : The oxane ether (logP ~1.5 estimated) likely improves aqueous solubility compared to Q203 (logP ~5.2) and A.3.32 (logP ~3.8) .
- MW108 : High lipophilicity (logP ~4.0) due to naphthalene and pyridine groups supports blood-brain barrier penetration .
Metabolic Stability
Biological Activity
N,N-dimethyl-6-(oxan-4-yloxy)pyridine-3-carboxamide, with the CAS number 1904433-38-0, is a synthetic compound that has garnered interest due to its potential biological activities. This article discusses its chemical properties, biological activities, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H18N2O3
- Molecular Weight : 250.29 g/mol
- Structural Features : The compound features a pyridine ring substituted with an oxane (tetrahydro-2H-pyran) moiety, which may influence its biological interactions and pharmacological properties.
Pharmacological Potential
Research indicates that this compound exhibits significant pharmacological potential, particularly in the following areas:
- Neuropharmacology : The compound is believed to interact with neurotransmitter systems, which could make it a candidate for treating neurological disorders. Its structural similarity to other active compounds suggests it may modulate receptor activity effectively .
- Antimicrobial Activity : Similar compounds have shown promising antibacterial properties. For instance, derivatives of pyridine-3-carboxamide have been reported to inhibit bacterial DNA gyrase, which is crucial for bacterial replication. This mechanism suggests that this compound may also possess antibacterial effects .
- Anticancer Properties : Compounds with similar scaffolds have demonstrated cytotoxic effects against various cancer cell lines. For example, studies on pyridine derivatives indicate their potential to inhibit cell proliferation in breast cancer models, suggesting that this compound might exhibit similar activities .
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses based on related compounds include:
- Receptor Modulation : The compound may bind to specific receptors involved in neurotransmission, potentially influencing signaling pathways associated with mood regulation and cognitive functions.
- Inhibition of Enzymatic Activity : As seen with other pyridine derivatives, it might inhibit key enzymes such as DNA gyrase or other targets involved in bacterial growth and cancer cell proliferation .
Table 1: Summary of Biological Activities
Research Highlights
- Antimicrobial Studies : A related study demonstrated that pyridine derivatives exhibited strong antibacterial activity against Gram-positive bacteria. The introduction of specific functional groups significantly enhanced their bioactivity, indicating a structure-activity relationship that could be explored for this compound .
- Cytotoxicity Assays : In vitro assays on similar compounds revealed notable antiproliferative effects against various cancer cell lines, suggesting a need for further testing on this compound to evaluate its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N,N-dimethyl-6-(oxan-4-yloxy)pyridine-3-carboxamide, and how can reaction conditions be optimized to improve yield and purity?
- Methodology : Synthesis typically involves multi-step reactions, starting with functionalization of the pyridine core. For example:
Coupling reactions : Etherification of the pyridine ring at the 6-position with oxan-4-ol under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) .
Amidation : Introduction of the N,N-dimethylcarboxamide group via a carbodiimide-mediated coupling (e.g., EDC/HOBt) at the 3-position.
- Optimization : Monitor intermediates via HPLC or LC-MS. Adjust solvent polarity (e.g., DMF vs. THF) and temperature to minimize side products. Use column chromatography or recrystallization for purification. Reference analogous pyridinecarboxamide syntheses in , and 17.
Q. How can the crystalline structure of this compound be determined, and which software tools are recommended for refinement and validation?
- Methodology :
- X-ray diffraction : Grow single crystals via vapor diffusion or slow evaporation. Collect data using a diffractometer (e.g., Bruker D8 Venture).
- Software :
- SHELXL ( ): For small-molecule refinement, leveraging constraints for disordered oxane rings.
- WinGX ( ): Suite for data integration and symmetry validation.
- ORTEP-3 ( ): Graphical interface for thermal ellipsoid visualization.
- Validation : Check for R-factor convergence (<5%) and Platon/CHECKCIF for geometric outliers .
Advanced Research Questions
Q. What computational strategies are effective in predicting the binding affinity of this compound to biological targets like DNA gyrase?
- Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with DNA gyrase (PDB: 1KZN). Focus on hydrogen bonding with pyridine-oxygen and hydrophobic contacts with the oxane ring .
- Molecular dynamics (MD) : Simulate binding stability (100 ns trajectories) using GROMACS. Analyze RMSD and binding free energy (MM-PBSA) to resolve conflicting affinity data .
- SAR studies : Compare with pyridine-3-carboxamide derivatives ( ) to identify critical substituents for inhibition.
Q. How can discrepancies in enzymatic inhibition data be systematically analyzed to elucidate the compound’s mechanism of action?
- Methodology :
- Dose-response assays : Replicate IC50 measurements under standardized conditions (pH, temperature) to rule out assay variability.
- Kinetic studies : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. For example, if Km increases with inhibitor concentration, competitive binding is likely.
- Cross-validation : Compare results with known Complex II inhibitors (, e.g., fluxapyroxad) to identify shared binding motifs. Resolve contradictions by testing mutant enzymes (e.g., E. coli gyrase with D87N mutation) .
Q. What analytical techniques are most reliable for resolving structural ambiguities in derivatives of this compound?
- Methodology :
- 2D NMR : Use HSQC and NOESY to assign stereochemistry and confirm oxane ring conformation.
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks with <2 ppm error.
- X-ray crystallography : Prioritize derivatives with heavy atoms (e.g., bromine-substituted analogs) for improved phasing ( ).
Notes
- Avoid commercial sources (e.g., ) per reliability guidelines.
- Advanced questions emphasize mechanistic resolution and computational modeling, while basic questions focus on synthesis and structural validation.
- Methodologies are derived from peer-reviewed crystallography, enzymology, and synthetic chemistry practices.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
